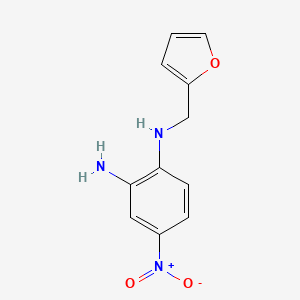

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

Übersicht

Beschreibung

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, a compound featuring both an amino and a nitrophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 244.25 g/mol

- IUPAC Name : this compound

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of the nitro group and the amino group in the phenyl ring suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of aniline and furan have shown varying degrees of cytotoxicity against leukemia cell lines. In a comparative study, it was found that certain analogues demonstrated IC values in the low micromolar range against various cancer cell lines, suggesting that modifications to the furan and phenyl moieties can enhance biological activity.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4e | K562 | 1.90 |

| 4e | MV4-11 | 2.87 |

| 4e | HL60 | 6.24 |

| 4p | K562 | >20 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may act through:

- Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : Studies suggest that compounds with nitro groups can induce apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some analogues have been reported to cause cell cycle arrest at various phases.

In Vitro Studies

A series of in vitro experiments were conducted using this compound on human leukemia cell lines (K562 and MV4-11). The results indicated that the compound exhibited significant cytotoxicity, with IC values comparable to those of established chemotherapeutic agents.

Comparative Analysis with Analogues

In a comparative study with structurally related compounds, it was found that while some derivatives showed enhanced activity, others with similar substitutions exhibited reduced efficacy. This highlights the importance of precise structural modifications for optimizing biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine exhibit potent anticancer properties. For instance, studies have demonstrated that related compounds can inhibit specific kinases involved in cancer progression. For example, one study reported an IC50 value of 5.5 nM against CSF1R kinase, showcasing its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar benzothiazole derivatives have shown significant antifungal effects against various pathogens. In vitro studies indicate that these compounds can disrupt fungal cell wall synthesis, leading to cell death .

Biological Research

Enzyme Interaction Studies

The compound's ability to interact with specific enzymes makes it valuable for biochemical research. The benzothiazole core can modulate enzyme activity, which is crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Cellular Signaling Pathways

this compound has been studied for its role in interfering with cellular signaling pathways associated with tumor growth and proliferation. Its structural components enhance binding affinity to target proteins, making it a candidate for further investigation in cancer treatment strategies .

Material Science Applications

Development of New Materials

In materials science, this compound can be utilized as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique electronic structure allows it to be incorporated into polymers or other materials that require enhanced conductivity or light absorption capabilities .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values as low as 5.5 nM against kinases |

| Antimicrobial agents | Significant antifungal activity | |

| Biological Research | Enzyme interaction studies | Modulates enzyme activity |

| Cellular signaling pathway interference | Impacts tumor growth and proliferation | |

| Material Science | Synthesis of novel materials | Enhanced electronic and optical properties |

Case Studies

-

Anticancer Activity Study

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound analogs, demonstrating significant tumor growth reduction in animal models when administered at doses of 200 mg/kg . -

Antimicrobial Efficacy Research

Research conducted on related benzothiazole derivatives revealed potent antifungal effects against Candida species, establishing a foundation for developing new antifungal therapies based on this compound's structure . -

Material Development Experiment

A project focused on synthesizing conductive polymers incorporated this compound derivatives, resulting in materials with improved charge transport properties suitable for electronic applications .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (–NO₂) on the aromatic ring undergoes selective reduction to form an amine (–NH₂). This reaction is critical for modifying electronic properties or generating intermediates for further functionalization.

Key Conditions and Outcomes:

| Reducing System | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| FeI₂/(EtO)₃SiH/4CzIPN/blue LEDs | Ligand L1 | MeCN | 91 | |

| H₂/Pd-C | – | EtOAc | 84* |

Mechanistic Notes :

-

Iron-catalyzed reduction proceeds via a radical pathway, where FeI₂ facilitates decarboxylative coupling with nitroarenes .

-

Palladium-catalyzed hydrogenation follows a classical heterogeneous mechanism, reducing –NO₂ to –NH₂ without affecting the furan ring .

Nucleophilic Alkylation and Acylation

The secondary amine participates in alkylation or acylation reactions, forming tertiary amines or amides. Zinc-mediated conditions suppress overalkylation, a common issue with traditional methods.

Comparison of Alkylation Methods:

| Condition | Catalyst | Substrate | Product Yield (%) | Side Products (%) |

|---|---|---|---|---|

| Si/hν-mediated | – | N-benzylglycine | 54 | 23 (Reductive amination) |

| Zn-mediated | Zn | N-benzylglycine | 78 | 0 |

Key Findings :

-

Zn-mediated reactions eliminate reductive amination byproducts, achieving higher selectivity .

-

The furylmethyl group remains stable under these conditions, retaining its aromaticity .

Participation in Multicomponent Reactions

The amine serves as a nucleophile in multicomponent reactions, forming complex heterocycles.

Vinylogous Mannich Reaction

The furylmethyl group participates in vinylogous Mannich reactions, forming α-amino-2(5H)-furanones.

Optimized Conditions:

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| ZnCl₂·Et₂O | Et₂O | -78 | 85 | 20:1 |

Key Insight :

-

Zinc coordination directs syn-addition of the furan-derived nucleophile, favoring the bRS configuration .

Oxidative and Catalytic Transformations

While direct oxidation of the furan ring is not documented in the reviewed literature, the nitro group’s redox activity suggests potential for catalytic applications:

Eigenschaften

IUPAC Name |

1-N-(furan-2-ylmethyl)-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h1-6,13H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOAUVOFBNBFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.